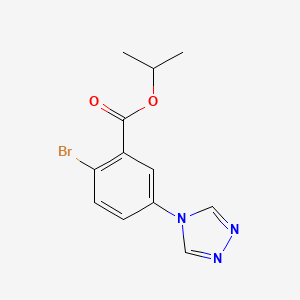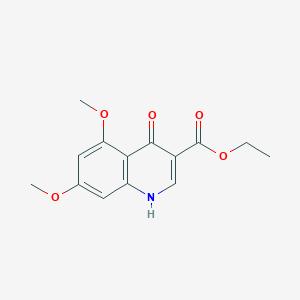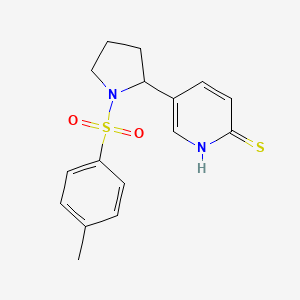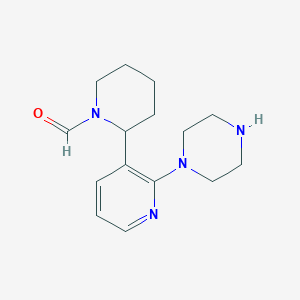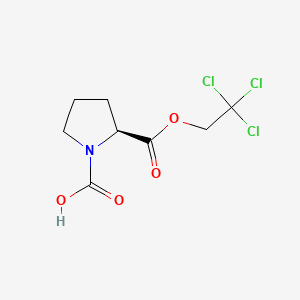
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a trichloroethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid typically involves the reaction of pyrrolidine derivatives with trichloroethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: The trichloroethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The pyrrolidine ring can interact with biological targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: This compound has a similar pyrrolidine ring structure but different substituents.
(2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Another similar compound with different stereochemistry and substituents.
Uniqueness
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid is unique due to the presence of the trichloroethoxycarbonyl group, which imparts specific reactivity and properties. This makes it valuable in applications where selective reactions and specific interactions are required.
Eigenschaften
Molekularformel |
C8H10Cl3NO4 |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(2S)-2-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-6(13)5-2-1-3-12(5)7(14)15/h5H,1-4H2,(H,14,15)/t5-/m0/s1 |
InChI-Schlüssel |
BSPWLSYOCMPUSC-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |
Kanonische SMILES |
C1CC(N(C1)C(=O)O)C(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)
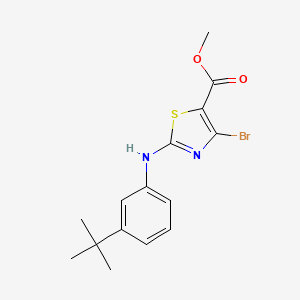
![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)
